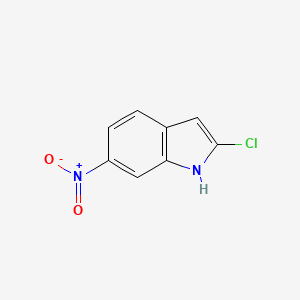

2-Chloro-6-nitro-1H-indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-氯-6-硝基-1H-吲哚是吲哚的衍生物,吲哚是一个重要的杂环体系,存在于许多天然产物和药物中。 吲哚衍生物以其多样的生物活性而闻名,广泛应用于药物化学 。2-氯-6-硝基-1H-吲哚在吲哚环的第二位有一个氯原子,第六位有一个硝基,使其成为一种独特且宝贵的化合物,可用于各种应用。

准备方法

合成路线和反应条件

2-氯-6-硝基-1H-吲哚的合成通常涉及 2-氯吲哚的硝化。一种常见的方法是 2-氯吲哚与硝化剂(如硝酸)在硫酸存在下的反应。 反应在受控温度条件下进行,以确保在第六位选择性硝化 .

工业生产方法

2-氯-6-硝基-1H-吲哚的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器并精确控制反应参数,以实现高收率和纯度。 硝化反应被仔细监测,以防止过度硝化并确保该过程的安全 .

化学反应分析

反应类型

2-氯-6-硝基-1H-吲哚经历各种化学反应,包括:

还原: 硝基可以使用还原剂(如氢气)在催化剂(如碳载钯)存在下还原为氨基。

常用试剂和条件

还原: 氢气、碳载钯催化剂。

主要形成的产物

还原: 2-氯-6-氨基-1H-吲哚。

科学研究应用

2-氯-6-硝基-1H-吲哚在科学研究中有多种应用:

化学: 用作合成更复杂吲哚衍生物的中间体。

生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。

医学: 由于其独特的化学结构,正在研究其在药物开发中的潜在用途。

作用机制

2-氯-6-硝基-1H-吲哚的作用机制取决于其具体的应用。在生物系统中,它可能与各种分子靶标(如酶或受体)相互作用,从而导致其观察到的生物效应。 硝基可以被还原形成反应性中间体,这些中间体可以与细胞成分相互作用,而氯原子可以参与亲电取代反应 .

相似化合物的比较

类似化合物

2-氯-1H-吲哚: 没有硝基,在某些化学反应中反应性较低。

6-硝基-1H-吲哚: 没有氯原子,影响其取代反应。

2-溴-6-硝基-1H-吲哚: 结构类似,但氯原子被溴原子取代,导致不同的反应性.

独特性

2-氯-6-硝基-1H-吲哚是独特的,因为它同时存在氯和硝基,赋予其独特的化学反应性和生物活性。

生物活性

2-Chloro-6-nitro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic implications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound features a chlorine atom and a nitro group attached to the indole ring, which is known for its diverse biological activities. The presence of these substituents can significantly influence the compound's pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit notable antimicrobial properties. For instance, compounds with nitrophenyl substituents have shown strong antibacterial activity against various Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) as low as 0.48 µg/mL for certain derivatives, suggesting potent activity against resistant strains .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that compounds related to this compound can inhibit cancer cell proliferation effectively. For example, one derivative exhibited an IC50 value of 0.77 µM against LN-229 glioblastoma cells, indicating high potency . The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the exact pathways involved.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Nitric Oxide Synthase Inhibition : Compounds derived from indoles have been shown to selectively inhibit neuronal nitric oxide synthase (nNOS), which plays a crucial role in various neurological disorders. The introduction of bulky side chains can enhance selectivity for nNOS over other isoforms .

- Antioxidant Activity : Indoles are known for their antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.

Study on Antimicrobial Efficacy

In a comparative study, several indole derivatives including this compound were tested against multiple bacterial strains. The results highlighted that the presence of the nitro group significantly enhances antimicrobial efficacy, with some compounds achieving MIC values lower than traditional antibiotics like ciprofloxacin .

Evaluation of Anticancer Activity

A series of indole derivatives were evaluated for their anticancer effects in vitro. Notably, one derivative showed promising results with an IC50 value of 7.81 µM against hepatocellular carcinoma cells (HepG2), demonstrating the potential for further development into therapeutic agents .

Data Summary

| Activity | Compound | IC50/MIC Values | Target/Effect |

|---|---|---|---|

| Antimicrobial | This compound | MIC < 0.98 µg/mL | Gram-positive/negative bacteria |

| Anticancer | Indole derivative | IC50 = 0.77 µM (LN-229) | Glioblastoma cell proliferation |

| Nitric Oxide Synthase | Indole derivatives | IC50 values vary | Selective inhibition of nNOS |

属性

分子式 |

C8H5ClN2O2 |

|---|---|

分子量 |

196.59 g/mol |

IUPAC 名称 |

2-chloro-6-nitro-1H-indole |

InChI |

InChI=1S/C8H5ClN2O2/c9-8-3-5-1-2-6(11(12)13)4-7(5)10-8/h1-4,10H |

InChI 键 |

SHSGHHJMFJVMDI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。